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Compound of Interest

(2S,3aR,7aS)-Octahydro-1H-
Compound Name:
indole-2-carboxylic acid

Cat. No.: B049403

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used
in the treatment of hypertension and heart failure.[1] It is a pro-drug, metabolized in vivo to its
active form, perindoprilat.[1] The synthesis of perindopril, particularly its stable tert-butylamine
salt, perindopril erbumine, requires a high degree of purity and efficiency to be viable for
industrial-scale production. This document outlines a robust and high-yield protocol for the
synthesis of perindopril, focusing on the key coupling reaction between its primary
intermediates, followed by deprotection and salt formation. The described method is designed
to minimize impurity formation and maximize yield, resulting in a final product suitable for
pharmaceutical use.[2][3]

The key intermediates for this synthesis are (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. The overall synthetic strategy
involves a peptide-like coupling of these two fragments, followed by the removal of a benzyl
protecting group via catalytic hydrogenation to yield the perindopril free acid, which is then
converted to the erbumine salt.[2][4]

Overall Synthesis Workflow
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The synthesis of Perindopril Erbumine from its key intermediates can be summarized in three
primary stages:

o Coupling Reaction: Formation of a peptide bond between (2S,3aS,7aS)-octahydroindole-2-
carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

» Deprotection (Debenzylation): Removal of the benzyl protecting group from the carboxylic
acid of the indole moiety via catalytic hydrogenation.

o Salt Formation: Reaction of the perindopril free acid with tert-butylamine to form the stable
and crystalline perindopril erbumine salt.

The following diagram illustrates the logical flow of this synthetic protocol.
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Synthesis Protocol
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Caption: Workflow for the synthesis of Perindopril Erbumine.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of perindopril
erbumine from its intermediates.
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This step involves the formation of the peptide bond between the two key intermediates using
dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) as coupling agents.[2]

e Reagents and Materials:
o (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate
o N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
o Dicyclohexylcarbodiimide (DCC)
o 1-Hydroxybenzotriazole (HOBT)
o Triethylamine
o Ethyl acetate
o Reaction vessel with stirring mechanism and temperature control
e Procedure:

o Charge the reactor with 1.0 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl
ester para-toluenesulfonate, 4.6 L of ethyl acetate, and 0.06 kg of triethylamine.

o Stir the mixture for 10 minutes at ambient temperature.

o Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-
hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide to the reaction mixture.

o Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

o After the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea
(DCU) byproduct.

o Filter the mixture to remove the precipitated DCU.

o Wash the filtrate with a saturated sodium bicarbonate solution and then with water.[5]
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o Evaporate the organic solvent under vacuum to yield the crude Benzyl Perindopril as an
oil or residue.

This protocol describes the catalytic hydrogenation to remove the benzyl protecting group.[2][3]

o Reagents and Materials:

[¢]

Benzyl Perindopril (from Protocol 1)

[¢]

5% Palladium on Carbon (Pd/C) catalyst

[e]

Methylcyclohexane

Purified Water

o

[¢]

Hydrogenator
e Procedure:

o Dissolve 1.0 kg of the residue obtained from the preceding step in 1.0 L of
methylcyclohexane.

o Transfer the solution to a suitable hydrogenator.

o Add a suspension of 0.13 kg of 5% Pd/C in 0.4 L of methylcyclohexane to the
hydrogenator.

o Add 3.2 L of water to the mixture.
o Pressurize the hydrogenator with hydrogen gas to 0.5 bar.

o Maintain the reaction at a temperature between 15°C and 30°C, with stirring, until the
theoretical amount of hydrogen has been absorbed.

o Once the reaction is complete, remove the catalyst by filtration.

o Separate the aqueous phase from the filtrate and wash it with methylcyclohexane to
remove organic impurities.
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o Lyophilize (freeze-dry) the aqueous phase to yield the Perindopril free acid as a solid
product.

This final step converts the perindopril free acid into its stable, crystalline tert-butylamine salt.[2]

[3]

e Reagents and Materials:

o

Perindopril free acid (from Protocol 2)

[¢]

tert-butylamine

[¢]

Ethyl acetate

[e]

Crystallization vessel with reflux and cooling capabilities
e Procedure:

o Dissolve 1.0 kg of the lyophilisate obtained from the preceding step in 14 L of ethyl
acetate.

o Add a solution of 0.2 kg of tert-butylamine in 2 L of ethyl acetate to the mixture.

o Heat the resulting suspension to reflux until complete dissolution is achieved.

o Filter the hot solution to remove any particulate matter.

o Cool the clear solution to a temperature of 15-20°C with stirring to induce crystallization.
o Filter the resulting precipitate.

o Wash the filter cake with a small amount of cold ethyl acetate.

o Dry the solid under vacuum to yield the final Perindopril Erbumine product.

Data Summary

The efficiency of this synthetic protocol is demonstrated by the high yields and excellent purity
achieved in each step.
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Step Product Typical Yield Purity Specification

1. Coupling Benzyl Perindopril 92%

Impurity 11 < 0.2%,
2. Deprotection Perindopril (Free Acid) 94% Impurity 11l < 0.1%][2]
[3]

Conforms to
3. Salt Formation Perindopril Erbumine 95% pharmaceutical
standards

Note: Impurity levels are based on specific related substances as defined in relevant
pharmacopeias and patents.[2][3] The use of dicyclohexylamine salt formation can also be
employed as a purification method to reduce specific diastereomeric impurities.[6]

Conclusion

The protocol detailed herein provides a comprehensive and efficient method for the industrial
synthesis of high-purity perindopril erbumine. By carefully controlling reaction conditions and
employing effective purification strategies, this process consistently delivers high yields,
achieving over 82% overall yield from the benzyl ester intermediate. The clear, step-by-step
instructions and defined parameters make this protocol highly reproducible and scalable for
drug development and manufacturing professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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